
Ruthenium carbon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium carbon (Ru/C) refers to ruthenium nanoparticles or complexes supported on carbon-based materials (e.g., activated carbon, carbon nanotubes, or graphene). This hybrid system combines the catalytic activity of ruthenium with the high surface area, conductivity, and stability of carbon supports. Ru/C is widely employed in hydrogenation, oxidation, and C–C coupling reactions due to its tunable reactivity and recyclability . Key applications include biomass conversion (e.g., lignin depolymerization), CO methanation, and selective oxidation of sulfides to sulfones . The catalytic performance of Ru/C is influenced by ruthenium particle size, carbon support morphology, and interaction between Ru and functional groups on the carbon surface .
Scientific Research Applications
Catalytic Applications
1.1 Hydrogen Evolution Reaction (HER)
Ruthenium-based catalysts have shown exceptional performance in the hydrogen evolution reaction, a key process in electrochemical energy technologies. For instance, ruthenium and nitrogen codoped carbon nanowires have been reported to outperform commercial platinum catalysts with an overpotential of only -12 mV at a current density of 10 mA cm−2 in alkaline conditions . The unique atomic dispersion of ruthenium within the carbon matrix minimizes agglomeration and enhances catalytic activity, leading to lower kinetic barriers for reactions compared to traditional catalysts.
1.2 Carbon Dioxide Reduction
Ruthenium complexes supported on carbon materials have been utilized for the conversion of carbon dioxide into valuable chemicals. A notable study demonstrated a high turnover number of 63 for CO2 conversion using ruthenium catalysts . These catalysts facilitate the reduction of CO2 under mild conditions, contributing to sustainable chemical processes.
1.3 Methanation Reactions
Ruthenium carbon catalysts have also been employed in methanation reactions, where they convert carbon monoxide and hydrogen into methane. Research indicates that ruthenium supported on porous carbon exhibits high stability and activity during prolonged operation, making it suitable for industrial applications . The performance of these catalysts is influenced by the support type and ruthenium loading, with optimal configurations achieving significant CO conversion rates.
Energy Storage and Conversion
2.1 Fuel Cells
Ruthenium nanoparticles on carbon nanotubes have emerged as efficient electrocatalysts for fuel cells, particularly in hydrogen production. These catalysts demonstrate remarkable stability and low overpotentials (13 mV in acidic media), surpassing traditional platinum-based systems . The uniform dispersion of ruthenium on multi-walled carbon nanotubes enhances electron transport and catalytic efficiency.
2.2 Supercapacitors
In energy storage applications, ruthenium-based materials have been explored for supercapacitors due to their high surface area and conductivity. The incorporation of ruthenium into carbon structures improves charge storage capacity and cycling stability, making them promising candidates for next-generation energy storage devices.
Environmental Applications
3.1 Water Treatment
This compound composites have potential applications in water treatment processes, particularly in the removal of organic pollutants through catalytic oxidation reactions. Their high surface area and active sites facilitate effective degradation of contaminants under ambient conditions.
3.2 Carbon Capture
The unique properties of this compound materials also make them suitable for carbon capture technologies. By utilizing their catalytic capabilities, these compounds can enhance the efficiency of CO2 adsorption and conversion processes, contributing to efforts aimed at mitigating climate change.
Data Summary
Case Studies
Case Study 1: Hydrogen Production Using Ruthenium Nanoparticles
A study demonstrated that ruthenium nanoparticles uniformly deposited on multi-walled carbon nanotubes exhibited superior performance in hydrogen production through electrochemical methods. The catalyst maintained high stability over multiple cycles while achieving a Faradaic efficiency of 92.28% .
Case Study 2: CO2 Conversion Efficiency
Research highlighted the effectiveness of ruthenium complexes in converting CO2 to valuable products under mild conditions. The findings underscored the potential for these catalysts to facilitate sustainable chemical transformations while achieving high turnover numbers .
Q & A
Basic Research Questions
Q. How does the choice of activated carbon support influence the activity of ruthenium-based catalysts in ammonia synthesis?
- Methodological Answer: The catalytic activity depends on the carbon support's purity, surface area, pore volume, and structure. High-purity activated carbon with large surface area and optimized pore structure enhances Ru dispersion and accessibility. Techniques include BET analysis for surface area, CO chemisorption for metal dispersion, and activity testing under industrial conditions (e.g., 450°C, 10 MPa). Impurities in the carbon can block active sites or introduce side reactions .
Q. What characterization techniques are essential for analyzing Ru-C nanocomposites in hydrogen evolution reactions (HER)?
- Methodological Answer: Key techniques include:
- Transmission Electron Microscopy (TEM) to determine nanoparticle size (2–5 nm) and carbon coating thickness (2–3 nm) .
- X-ray Photoelectron Spectroscopy (XPS) to assess electronic interactions between Ru and carbon/nitrogen ligands.
- Elemental Mapping to confirm Ru distribution in the carbon matrix .
- Density Functional Theory (DFT) to calculate binding energies and reaction barriers .
Q. What experimental protocols ensure reproducibility in Ru-C catalyst preparation?
- Methodological Answer: Standardize synthesis steps (e.g., wet impregnation, reduction conditions), document calcination temperatures, and characterize supports (BET, XRD) pre- and post-metal loading. Report detailed procedures in supplementary materials, including stabilizers (e.g., polyvinylpyrrolidone) and reduction methods (e.g., polyol reduction). Cross-validate with peer protocols .
Q. What are the key considerations in synthesizing carbon-coated Ru nanoalloys for enhanced stability?
- Methodological Answer: Use ball milling to homogenize Ru-carbon mixtures, followed by explosive shock synthesis to form core-shell structures. Characterize with XRD (to confirm fcc Ru-C phase) and TEM (for core-shell visualization). Test thermal stability via thermogravimetric analysis (TGA) under oxidative conditions .
Advanced Research Questions
Q. How does ruthenium nanoparticle (NP) size impact CO oxidation activity, and what methods optimize size?
- Methodological Answer: Larger NPs (6 nm) exhibit 8-fold higher activity than smaller NPs (2 nm) due to reduced surface oxidation and optimized CO/O₂ adsorption. Synthesize NPs via polyol reduction with size-controlled stabilizers (e.g., PVP). Validate size uniformity with TEM and test activity under standardized conditions (40 Torr CO, 100 Torr O₂) .
Q. What computational approaches elucidate reaction mechanisms in Ru-C catalyzed acetylene hydrochlorination?
- Methodological Answer: Use DFT to model electron density changes on Ru sites (e.g., RuCl₃/AC-D systems) and calculate energy barriers for main/side reactions. Validate with kinetic isotope experiments and in-situ X-ray absorption spectroscopy (XAS) to track Ru oxidation states during catalysis .
Q. How do promoters like Sn enhance Ru-C catalyst performance in oxalic acid hydrogenation?
- Methodological Answer: Sn modifies Ru electronic states, improving glycolic acid selectivity. Prepare catalysts via co-impregnation (Ru + Sn precursors on carbon). Use XAS to confirm Sn-Ru interactions and test under high-pressure hydrogenation conditions (e.g., 200°C, 50 bar H₂). Compare turnover frequencies (TOFs) with/without promoters .
Q. Why are single Ru atoms in carbon matrices more active for HER than nanoparticles?
- Methodological Answer: Single-atom Ru maximizes active site exposure and exhibits unique electronic states (e.g., Ru-N coordination). Characterize using High-Angle Annular Dark-Field STEM (HAADF-STEM) and Extended X-ray Absorption Fine Structure (EXAFS). Compare TOFs with nanoparticle-based catalysts in alkaline HER .
Q. How can in-situ spectroscopy identify active Ru species in alcohol amination?
- Methodological Answer: Operando XAS tracks Ru oxidation states during catalysis, while in-situ FTIR detects hydride intermediates (e.g., Ru-H). Correlate spectral data with catalytic performance (e.g., primary amine yield) under varying H₂ pressures and temperatures .
Q. What strategies improve stereoselectivity in Ru-catalyzed olefin metathesis?
Comparison with Similar Compounds
Catalytic Performance in Hydrogenation and Reductive Reactions
Ru/C is often compared to other transition-metal catalysts, such as nickel/carbon (Ni/C) and palladium/carbon (Pd/C). In the reductive catalytic fractionation of flax shives, Ru/C demonstrated superior delignification efficiency (55% delignification) compared to Ni/C (42–52%) but yielded fewer monomeric products (9× lower than Ni/C). However, Ru/C exhibited better chemoselectivity in preserving cellulose integrity .
Table 1: Comparison of Ru/C and Ni/C in Biomass Conversion
Catalyst | Delignification (%) | Monomer Yield (%) | Cellulose Preservation (%) |
---|---|---|---|
Ru/C | 55 | 15 | 42–52 |
10Ni/C | 42–52 | 135 | 65 |
In CO methanation, Ru/C outperforms cobalt and nickel catalysts in low-temperature activity. For instance, Ru/C achieved 95% CO conversion at 200°C, whereas Ni/C required >250°C .
Structural and Morphological Advantages Over Noble Metal Catalysts
Ru/C’s stability under oxidative conditions distinguishes it from Pd/C. For example, in sulfide-to-sulfone oxidation, Ru/C retained >90% activity after five cycles, while Pd/C suffered from metal leaching due to weaker Pd–carbon interactions . Additionally, Ru nanoparticles confined within carbon nanotubes (RuNP@SWNT) showed enhanced hydrogenation rates compared to surface-adsorbed Ru/C, leveraging nanoscale confinement effects to stabilize reactive intermediates .
Table 2: Stability and Selectivity of Ru/C vs. Pd/C
Catalyst | Reaction | Cycle Stability (%) | Byproduct Formation |
---|---|---|---|
Ru/C | Sulfide → Sulfone | 90 | <5% |
Pd/C | Sulfide → Sulfone | 65 | 15% |
Comparison with Non-Carbon-Supported Ruthenium Systems
Ru supported on oxides (e.g., TiO₂ or Al₂O₃) often requires higher metal loadings for comparable activity. For example, Ru/TiO₂ needed 5 wt% Ru to achieve 80% CO conversion, whereas 3 wt% Ru/C reached 95% under identical conditions . Carbon’s conductive properties also facilitate electron transfer in redox reactions, as seen in Ru-carbon dot hybrids, which exhibited synergistic effects in pollutant degradation .
Limitations and Trade-offs
Despite its advantages, Ru/C has drawbacks. In lignin depolymerization, Ru/C’s high activity led to over-hydrogenation of aromatic monomers, reducing their utility in downstream applications . Additionally, Ru/C’s dependency on expensive ruthenium limits scalability compared to iron- or nickel-based systems.
Future Perspectives
Advances in carbon support engineering (e.g., covalent grafting of Ru complexes onto carbon nitride nanotubes) may enhance charge separation and stability in photochemical applications . Further research into bimetallic Ru-carbon systems (e.g., Ru-Mn oxides) could optimize selectivity for complex reactions like CO₂ methanation .
Properties
Molecular Formula |
CH4Ru |
---|---|
Molecular Weight |
117.1 g/mol |
IUPAC Name |
methane;ruthenium |
InChI |
InChI=1S/CH4.Ru/h1H4; |
InChI Key |
NCPHGZWGGANCAY-UHFFFAOYSA-N |
Canonical SMILES |
C.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.